5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol
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Overview
Description
5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H13NO. It is a derivative of naphthalene, characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 1-position on the tetrahydronaphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the reduction of corresponding nitro compounds or the amination of hydroxylated naphthalenes. One common method is the reduction of 5-nitro-5,6,7,8-tetrahydronaphthalen-1-ol using reducing agents such as sodium borohydride (NaBH4) in methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reduction or amination reactions, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. Detailed studies on its mechanism of action are limited, but it is believed to influence various biochemical pathways through these interactions .
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but lacks the hydroxyl group.
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure with the amino group at a different position.
6-Amino-1,2,3,4-tetrahydronaphthalene: Similar structure with different positioning of the amino group
Uniqueness: 5-Amino-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the presence of both amino and hydroxyl groups on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-amino-5,6,7,8-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h2-3,6,9,12H,1,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBIMURCUPHILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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